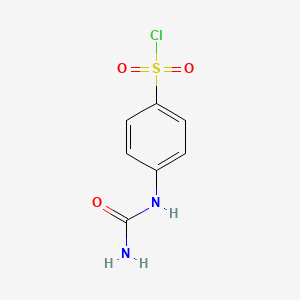

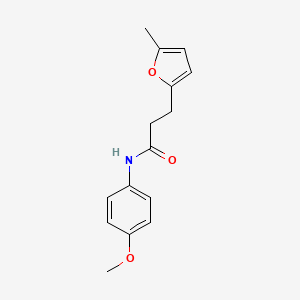

![molecular formula C16H18N4S B2793459 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866135-89-9](/img/structure/B2793459.png)

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine, commonly referred to as DMST, is a heterocyclic organic compound belonging to the triazolopyrimidine class of compounds. It is found in various natural sources and is widely used in scientific research, particularly in the fields of medicinal chemistry and drug design. DMST has a unique molecular structure, which makes it an ideal target for drug development.

Scientific Research Applications

DMST has been widely used in scientific research, particularly in the fields of medicinal chemistry and drug design. It has been used to synthesize various drug candidates, such as anti-cancer drugs, antifungal agents, and anti-inflammatory agents. Additionally, DMST has been used to modify existing drugs to improve their therapeutic efficacy and reduce their adverse effects. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and fragrances.

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological activities, including the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as cdk2/cyclin a2 , which play a significant role in cell cycle regulation.

Result of Action

Similar compounds have shown significant inhibitory activity, as indicated by their ic50 values .

Action Environment

It’s worth noting that the synthesis of similar compounds has been performed under microwave conditions at 140 °c , suggesting that the reaction environment can significantly impact the formation of these compounds.

Advantages and Limitations for Lab Experiments

DMST is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it an ideal target for drug development. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that DMST is a potentially hazardous compound and should be handled with care.

Future Directions

The potential applications of DMST are vast and varied. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on its structure. Additionally, further research is needed to explore its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-fungal effects. Finally, further research is needed to explore its potential applications in other fields, such as the synthesis of dyes, pigments, and fragrances.

Synthesis Methods

DMST can be synthesized from the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and 3-phenylpropyl sulfide in the presence of an acid catalyst. The reaction proceeds in two steps: first, the two reactants form a thioamide, which then undergoes a cyclization reaction to form the desired product. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.

properties

IUPAC Name |

5,7-dimethyl-2-(3-phenylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-12-11-13(2)20-15(17-12)18-16(19-20)21-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYUVULDAZYFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

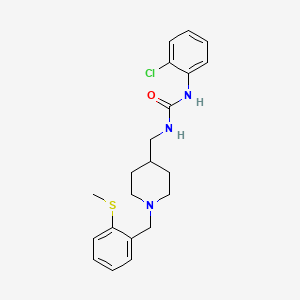

![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

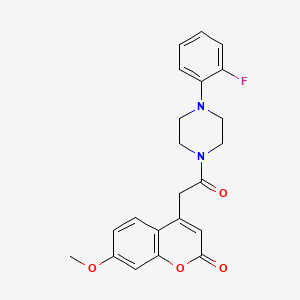

![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)

![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793387.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)

![N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)

![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)